4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the bromophenyl group could yield a phenyl group.
Scientific Research Applications
4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolidin-2-one derivatives. These compounds share structural similarities and may have similar chemical and biological properties .
Uniqueness
What sets 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one apart is its unique combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H22BrN3O2 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H22BrN3O2/c1-31-23-9-5-4-8-22(23)28-16-18(14-24(28)30)25-27-20-6-2-3-7-21(20)29(25)15-17-10-12-19(26)13-11-17/h2-13,18H,14-16H2,1H3 |
InChI Key |
CJEFELQWRHGMLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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